C–H Carbonylation Activity: RhCl₃·3H₂O vs. RhCl₃, [Rh(cod)Cl]₂, and [Rh(OAc)₂]₂
In the C7-selective C–H carbonylation of indolines with CO and alcohols, RhCl₃·3H₂O afforded the desired product (3aa) in 56% isolated yield. Under identical reaction conditions, anhydrous RhCl₃ and [Rh(cod)Cl]₂ gave comparable yields, whereas [Rh(OAc)₂]₂ was completely inert, providing 0% yield [1]. This demonstrates that RhCl₃·3H₂O is an effective and readily accessible precursor for this transformation, matching or exceeding the performance of other rhodium sources while avoiding the need for specialized organometallic complexes.
| Evidence Dimension | Catalytic efficiency (Isolated Product Yield) |
|---|---|
| Target Compound Data | 56% yield |
| Comparator Or Baseline | RhCl₃: comparable yield; [Rh(cod)Cl]₂: comparable yield; [Rh(OAc)₂]₂: 0% yield |
| Quantified Difference | RhCl₃·3H₂O achieves 56% absolute yield, which is significantly higher than the 0% yield from [Rh(OAc)₂]₂, and comparable to RhCl₃ and [Rh(cod)Cl]₂. |
| Conditions | Reaction conditions: Indoline (1a, 0.2 mmol), n-BuOH (2a, 1.0 mL), CO (1 atm), Rh catalyst (5 mol %), Cu(EtCO₂)₂ (2.0 equiv), 120 °C, 24 h. |
Why This Matters
This data confirms that RhCl₃·3H₂O can replace more expensive or air-sensitive rhodium precursors in C–H carbonylation, offering a cost-effective and operationally simple alternative for synthetic chemistry and pharmaceutical research.
- [1] Du, R., Zhao, K., Liu, J., Han, F., Xia, C., & Yang, L. (2019). RhCl3·3H2O-Catalyzed C7-Selective C–H Carbonylation of Indolines with CO and Alcohols. Organic Letters, 21(16), 6418–6422. https://doi.org/10.1021/acs.orglett.9b02321 View Source
